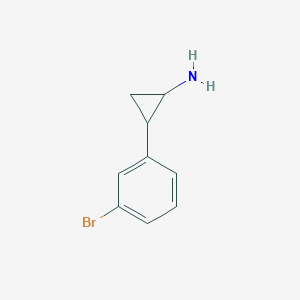

![molecular formula C20H17N3O3S B3012195 4-(2,5-二氧代吡咯烷-1-基)-N-(4-乙基苯并[d]噻唑-2-基)苯甲酰胺 CAS No. 892857-73-7](/img/structure/B3012195.png)

4-(2,5-二氧代吡咯烷-1-基)-N-(4-乙基苯并[d]噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

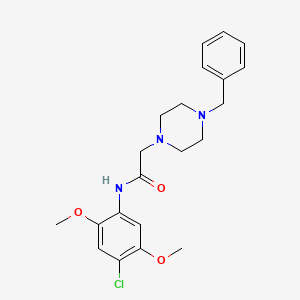

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide is a multifaceted molecule that may be related to various synthesized benzamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the synthesis methods and structural analyses of similar compounds can offer insights into its characteristics.

Synthesis Analysis

The synthesis of benzamide derivatives often involves multi-step reactions, including condensation, cyclization, and oxidation processes. For instance, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives described in paper involves the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. This process is followed by oxidation using copper(II) chloride, leading to the formation of cyclic thiadiazolo-pyridine benzamide derivatives. Similarly, the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems in paper is achieved through a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes. These methods suggest that the synthesis of the compound may also involve such condensation and cyclization steps.

Molecular Structure Analysis

The molecular structures of synthesized compounds are typically confirmed using spectroscopic methods such as IR, (1)H NMR, and (13)C NMR, as well as X-ray single-crystal diffraction . These techniques allow for the determination of atom positions, bond lengths, bond angles, and dihedral angles, which are crucial for understanding the three-dimensional conformation and reactivity of the compound.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by the presence of various functional groups and the overall molecular structure. The papers provided do not detail specific reactions for the compound , but they do discuss the reactivity of similar compounds. For example, the copper(II) complexes of the synthesized thiadiazolo-pyridine benzamide derivatives exhibit significant cytotoxicity against certain cancer cell lines . This suggests that the compound may also participate in biological interactions that could be explored for therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. While the provided papers do not directly discuss the properties of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide, the properties of similar compounds can be inferred. For instance, the stability of the copper(II) complexes mentioned in paper is attributed to the planar geometry around the central ion, which could be a factor in the stability of the compound as well.

科学研究应用

抗癌活性

- (Ravinaik et al., 2021) 的一项研究探索了取代的苯甲酰胺对几种癌细胞系的抗癌活性,包括乳腺癌、肺癌、结肠癌和卵巢癌。一些衍生物显示出比参考药物依托泊苷更高的抗癌活性。

硬脂酰辅酶 A 去饱和酶-1 抑制剂

- (Uto et al., 2009) 的研究突出了某些苯甲酰胺作为硬脂酰辅酶 A 去饱和酶-1 (SCD-1) 抑制剂的有效性,显示出代谢调节的潜力。

结核病治疗

- (Jeankumar et al., 2013) 对噻唑-氨基哌啶杂合类似物的研究揭示了用于治疗结核病的有希望的化合物,其中一种化合物对结核分枝杆菌显示出显着的活性。

荧光特性和抗癌活性

- (Vellaiswamy & Ramaswamy, 2017) 合成了类似化合物的 Co(II) 配合物,研究了它们的荧光特性和对人乳腺癌细胞系 MCF 7 的抗癌活性。

抗真菌剂

- (Narayana et al., 2004) 的研究涉及合成衍生物作为潜在的抗真菌剂,突出了它们对各种真菌菌株的有效性。

新型光学特性

- (Soyleyici et al., 2013) 的一项研究合成了一种新型吡咯衍生物,揭示了其改进的稳定性和光学特性,这对于各种应用可能是有益的。

单克隆抗体生产

- (Aki et al., 2021) 发现了一种化合物,可以提高中国仓鼠卵巢细胞培养中的单克隆抗体产量,对药物供应和成本降低有影响。

杂交抗惊厥药

- (Kamiński et al., 2015) 合成了一系列化合物作为潜在的新型杂交抗惊厥药,连接了已知抗癫痫药物的片段。

抗菌剂

- 在 (Bikobo et al., 2017) 的一项研究中,衍生物对各种病原菌菌株显示出有效的抗菌活性,在某些情况下优于参考药物。

属性

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S/c1-2-12-4-3-5-15-18(12)21-20(27-15)22-19(26)13-6-8-14(9-7-13)23-16(24)10-11-17(23)25/h3-9H,2,10-11H2,1H3,(H,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUCDOFVCGFOHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-chlorobenzyl)-6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3012114.png)

![Methyl 3-{[(4-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B3012115.png)

![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3012116.png)

![6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3012118.png)

![1-{1-[4-(Pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B3012120.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone](/img/structure/B3012122.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-N'-[(dimethylamino)methylene]urea](/img/structure/B3012125.png)

![[2-(Oxan-4-ylmethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B3012128.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B3012135.png)